3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid
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Overview
Description
3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a pyrrole ring substituted with dimethyl and propyl groups, and a propenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 2,5-dimethylpyrrole with appropriate alkylating agents to introduce the propyl groupThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to saturated acids or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the propenoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or saturated acids .
Scientific Research Applications
3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid: Similar structure but with a cyano group instead of a carboxylic acid.
4-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a propenoic acid.
Uniqueness
3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propenoic acid moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9(2)8-11(10(13)3)5-6-12(14)15/h5-6,8H,4,7H2,1-3H3,(H,14,15)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUQJFGITSAJDF-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C/C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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